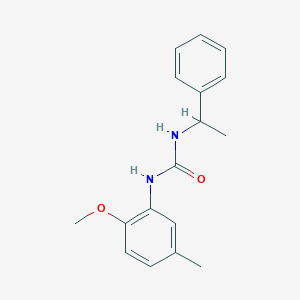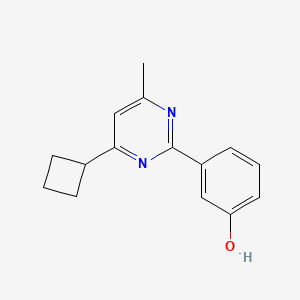
3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has also been reported to have insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
Mechanism of Action
The mechanism of action of 3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant defense mechanisms.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol is its potent antioxidant activity, which makes it a useful tool for studying oxidative stress-related diseases. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, its high lipophilicity can lead to non-specific binding to proteins and membranes, which can affect the interpretation of results.
Future Directions
There is still much to be learned about the potential applications of 3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol. Future research could focus on identifying its molecular targets and elucidating its mechanism of action. It could also investigate its potential use in combination with other drugs for the treatment of various diseases. In addition, further studies could be carried out to improve its solubility and reduce its non-specific binding to proteins and membranes.
Synthesis Methods
The synthesis of 3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol has been reported by various researchers using different methods. One of the most common methods involves the reaction of 2-chloro-4-cyclobutyl-6-methylpyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
3-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-8-14(11-4-2-5-11)17-15(16-10)12-6-3-7-13(18)9-12/h3,6-9,11,18H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMPSFVDTVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)
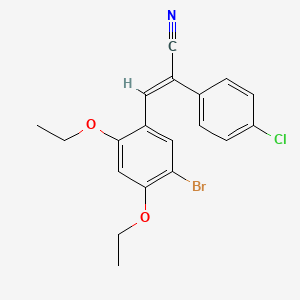
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)
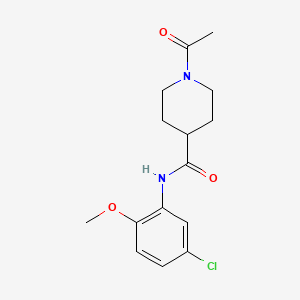
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)
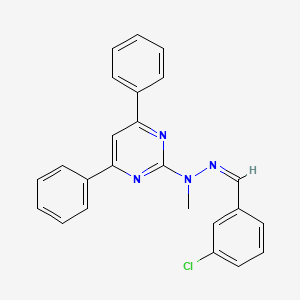
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
